

7-O-Demethyl Rapamycin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-O-Demethyl Rapamycin

Cat. No.: B15560737

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Demethyl Rapamycin, also known as 7-O-Demethyl Sirolimus or Novolimus, is a macrolide compound and a derivative of Rapamycin (Sirolimus).^{[1][2]} It is a known metabolite of Rapamycin and has garnered interest for its potential immunosuppressive, antifungal, and antiproliferative properties.^{[1][2][3]} This technical guide provides a comprehensive overview of **7-O-Demethyl Rapamycin**, focusing on its mechanism of action, chemical properties, and relevant experimental protocols to facilitate further research and drug development efforts.

Similar to its parent compound, **7-O-Demethyl Rapamycin** is under investigation for applications in preventing organ transplant rejection and in cancer therapy due to its ability to inhibit cell growth.^[1]

Chemical and Physical Properties

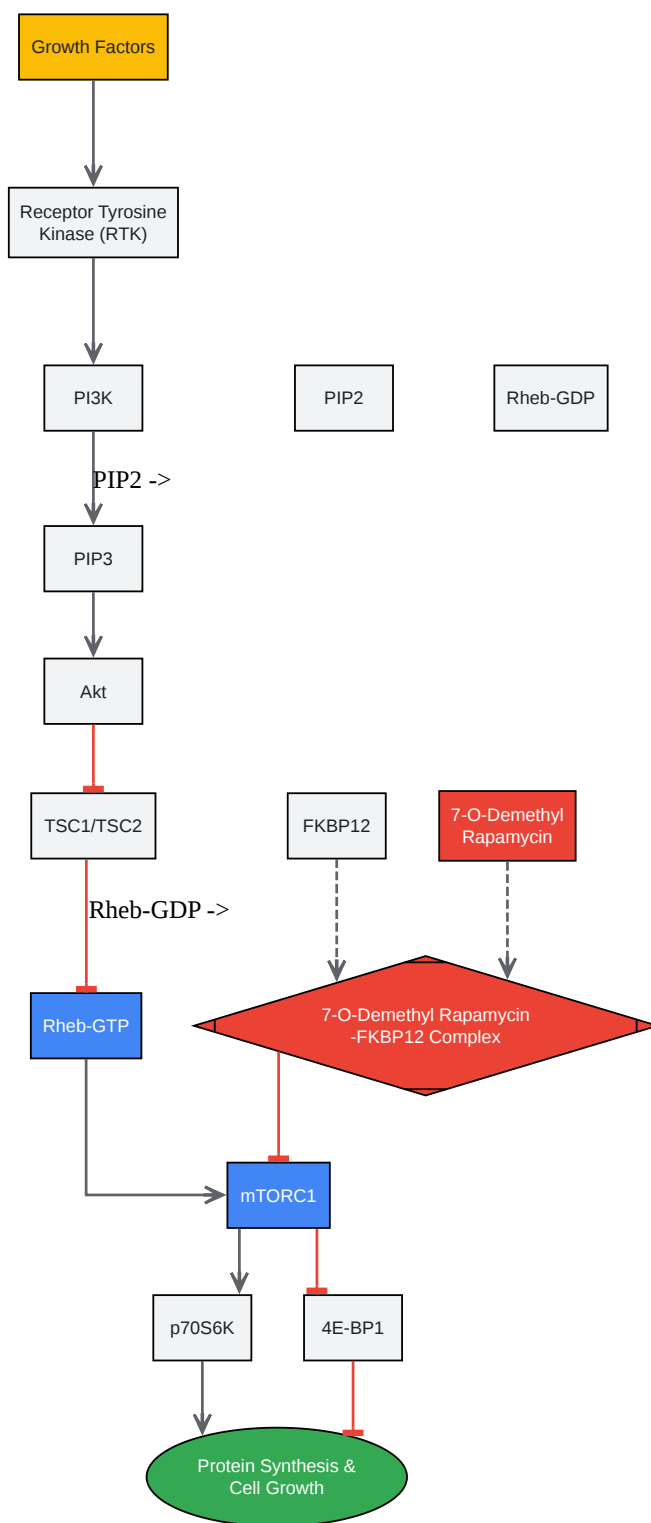
7-O-Demethyl Rapamycin is structurally similar to Rapamycin, with the key difference being the absence of a methyl group at the 7-O position. This modification can influence its biological activity and pharmacokinetic profile.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 151519-50-5 | [2] |
| Molecular Formula | C ₅₀ H ₇₇ NO ₁₃ | [2] |
| Molecular Weight | 900.15 g/mol | [2] |
| Appearance | White to Pale Yellow Solid | |
| Storage | Store at -80°C | [2] |

Mechanism of Action: mTOR Pathway Inhibition

The primary mechanism of action of **7-O-Demethyl Rapamycin** involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][4] The inhibition is not direct but is mediated through the formation of a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1]

The **7-O-Demethyl Rapamycin**-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This binding event allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream substrates, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5] The inhibition of these downstream effectors leads to a reduction in protein synthesis and ultimately arrests the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[6]



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Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of **7-O-Demethyl Rapamycin**.

Quantitative Data

Specific quantitative data for **7-O-Demethyl Rapamycin**, such as IC_{50} values for antiproliferative activity against various cell lines and its binding affinity (K_i or K_e) for FKBP12, are not extensively reported in publicly available literature. The primary characterization of **7-O-Demethyl Rapamycin** has been as a metabolite of Sirolimus (Rapamycin). Pharmacokinetic studies of Sirolimus have identified **7-O-Demethyl Rapamycin** in blood samples, but have not detailed its specific pharmacokinetic parameters.[\[4\]](#)[\[7\]](#)

For comparative context, Rapamycin has been shown to have IC_{50} values in the low micromolar range for antiproliferative effects in various cancer cell lines. For example, in the Ca9-22 oral cancer cell line, the IC_{50} value for Rapamycin was approximately 15 μM .[\[8\]](#) In Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, Rapamycin induced concentration-dependent antiproliferative effects with IC_{50} values ranging from 5 to 20 μM .[\[5\]](#) The binding affinity of the FKBP12-rapamycin complex to the FRB domain of mTOR is in the low nanomolar range.[\[9\]](#)

Further research is required to establish a detailed quantitative profile for **7-O-Demethyl Rapamycin** to allow for a direct comparison with Rapamycin and other mTOR inhibitors.

Synthesis and Isolation

7-O-Demethyl Rapamycin can be produced through fermentation processes. A patented method describes the use of Actinoplanes species as the starting strains. The biosynthesis of 7-O-demethylated rapamycin is achieved through shake flask or fermentation tank fermentation by the addition of different types of cosolvents and specific amino acids at different time points during the fermentation process. This method is reported to have a short fermentation period and result in high purity and yield.[\[3\]](#)

Fermentation Media Composition Example:[\[3\]](#)

- Incline Medium: Yeast powder 10g/L, corn starch 10g/L, glucose 10g/L, agar powder 20g/L, calcium carbonate 1g/L.

- Primary Seed Medium: Cottonseed protein powder 20g/L, glucose 10g/L, corn steep liquor powder 6g/L, peanut protein powder 4g/L, cornstarch 10g/L, calcium carbonate 1g/L.
- Secondary Seed Medium: Cottonseed protein powder 20g/L, glucose 10g/L, corn steep liquor dry powder 6g/L, peanut protein powder 4g/L, corn starch 10g/L, bubble enemy DF-104 1%, calcium carbonate 1g/L.

Following fermentation, purification would typically involve extraction and chromatographic techniques to isolate **7-O-Demethyl Rapamycin** from the fermentation broth and other metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **7-O-Demethyl Rapamycin**.

In Vitro mTOR Kinase Assay

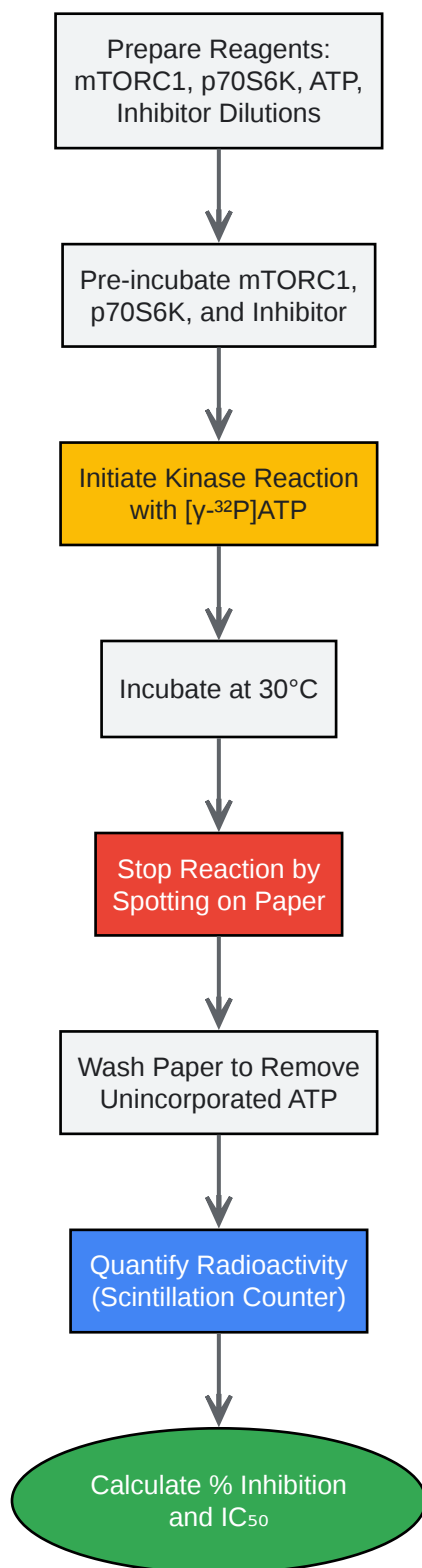
This protocol is for determining the direct inhibitory effect of a compound on mTORC1 kinase activity.

Materials:

- Purified active mTORC1 complex
- Recombinant, inactive p70S6K as a substrate
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- ATP, [γ -³²P]ATP
- **7-O-Demethyl Rapamycin** (or other inhibitors) dissolved in DMSO
- Phosphocellulose paper
- Phosphoric acid wash buffer
- Scintillation counter

Procedure:

- Prepare serial dilutions of **7-O-Demethyl Rapamycin** in kinase assay buffer.
- In a microcentrifuge tube, combine the purified mTORC1, inactive p70S6K, and the diluted inhibitor or DMSO (vehicle control).
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ - 32 P]ATP to a final concentration of approximately 50-100 μ M.
- Incubate the reaction at 30°C for 20-30 minutes.
- Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.
- Wash the phosphocellulose paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ - 32 P]ATP.
- Dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of mTORC1 inhibition for each concentration of the inhibitor and determine the IC₅₀ value.



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Figure 2: General workflow for an in vitro mTOR kinase assay.

Cell Proliferation Assay (CCK-8)

This assay measures the antiproliferative effect of **7-O-Demethyl Rapamycin** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MCF-7, PC-3)
- Complete cell culture medium
- 96-well cell culture plates
- **7-O-Demethyl Rapamycin** stock solution in DMSO
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of **7-O-Demethyl Rapamycin** in complete cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of the compound or DMSO (vehicle control).
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours until the color of the medium changes.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

FKBP12 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of **7-O-Demethyl Rapamycin** to its direct target, FKBP12.

Materials:

- Recombinant human FKBP12 protein
- Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506)
- Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- **7-O-Demethyl Rapamycin**
- Black, low-volume 384-well plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of **7-O-Demethyl Rapamycin** in the binding buffer.
- In the wells of the 384-well plate, add the fluorescently labeled FKBP12 ligand at a fixed concentration.
- Add the serially diluted **7-O-Demethyl Rapamycin** or buffer (control).
- Add the FKBP12 protein to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader.
- As **7-O-Demethyl Rapamycin** displaces the fluorescent ligand from FKBP12, the fluorescence polarization will decrease.
- Plot the change in fluorescence polarization against the concentration of **7-O-Demethyl Rapamycin** to determine the IC_{50} , from which the inhibition constant (K_i) can be calculated.

Conclusion

7-O-Demethyl Rapamycin is a promising derivative of Rapamycin that warrants further investigation. Its mechanism of action through mTOR inhibition suggests potential therapeutic applications in immunosuppression and oncology. However, a significant gap exists in the publicly available quantitative data regarding its biological activity and pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to systematically characterize **7-O-Demethyl Rapamycin** and elucidate its full therapeutic potential. Further comparative studies against Rapamycin are crucial to understand the impact of the 7-O-demethylation on its efficacy and safety profile.

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